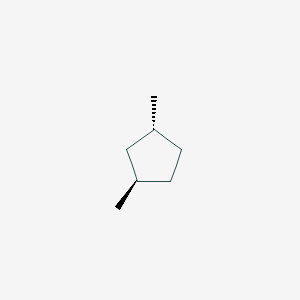
1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)méthyl)-4-vinylbenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene is a fluorinated organic compound that features a vinylbenzene moiety attached to a hexafluoropropan-2-yl group via an oxy-methyl linkage. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects from the hexafluoropropan-2-yl group.
Applications De Recherche Scientifique
1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene has several applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its use in imaging agents due to the presence of fluorine atoms, which enhance contrast in imaging techniques like MRI.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene can be synthesized through a multi-step process:
Synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-ol: This intermediate is prepared by hydrogenating hexafluoroacetone.
Formation of 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene: The hexafluoropropan-2-ol is then reacted with 4-vinylbenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene undergoes several types of chemical reactions:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Polymerization: The vinyl group can participate in radical polymerization to form polymers.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Substitution: Reagents like bromine or nitric acid for bromination or nitration, respectively.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) for radical polymerization.
Major Products:
Oxidation: Epoxides or diols.
Substitution: Brominated or nitrated derivatives.
Polymerization: Polymers with fluorinated side chains.
Mécanisme D'action
The mechanism by which 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene exerts its effects is primarily through its electron-withdrawing hexafluoropropan-2-yl group. This group stabilizes reactive intermediates and enhances the compound’s reactivity in various chemical reactions. The vinyl group allows for polymerization, forming stable polymers with unique properties .
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexafluoro-2-propanol: Shares the hexafluoropropan-2-yl group but lacks the vinylbenzene moiety.
4-Vinylbenzyl chloride: Contains the vinylbenzene moiety but lacks the hexafluoropropan-2-yl group.
Uniqueness: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene is unique due to the combination of the electron-withdrawing hexafluoropropan-2-yl group and the reactive vinylbenzene moiety. This combination imparts both high reactivity and stability, making it suitable for various advanced applications in materials science and chemistry .
Propriétés
Numéro CAS |
111158-92-0 |
|---|---|
Formule moléculaire |
C12H10F6O |
Poids moléculaire |
284.20 g/mol |
Nom IUPAC |
1-ethenyl-4-(1,1,1,2,3,3-hexafluoropropan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C12H10F6O/c1-2-8-3-5-9(6-4-8)7-19-11(15,10(13)14)12(16,17)18/h2-6,10H,1,7H2 |
Clé InChI |
CLSJJYHEGNASDC-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)COC(C(F)(F)F)C(F)(F)F |
SMILES canonique |
C=CC1=CC=C(C=C1)COC(C(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)

![6-CHLORO-1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE](/img/structure/B44224.png)










